molecular formula C17H12Cl3FN2O B2806292 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol CAS No. 866151-53-3

1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol

Cat. No.: B2806292
CAS No.: 866151-53-3
M. Wt: 385.64
InChI Key: XTHWQCQINJXNCB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol is a synthetic organic compound It is characterized by the presence of chlorophenyl, dichloroimidazolyl, and fluorophenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Substitution reactions: Introduction of the chlorophenyl and fluorophenyl groups via nucleophilic aromatic substitution.

    Alcohol formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanol group to a carbonyl group.

    Reduction: Further reduction of the ethanol group to an alkane.

    Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-1-(4-fluorophenyl)-1-ethanol: Lacks the dichloro substitution on the imidazole ring.

    1-(4-chlorophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)-1-phenyl-1-ethanol: Lacks the fluorine substitution on the phenyl ring.

Uniqueness

1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol is unique due to the presence of both dichloro and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3FN2O/c18-13-5-1-11(2-6-13)17(24,12-3-7-14(21)8-4-12)9-23-10-22-15(19)16(23)20/h1-8,10,24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWQCQINJXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC(=C2Cl)Cl)(C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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